4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The introduction of the piperazine ring is often carried out through nucleophilic substitution reactions. This involves reacting the pyrimidine core with a piperazine derivative, such as 5-methylpyrimidin-2-yl-piperazine, under controlled conditions.
Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular mechanisms in cells.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler analog with fewer substituents, used in similar research applications.
5-Methylpyrimidin-2-yl-piperazine: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-8-16-15(17-9-11)21-6-4-20(5-7-21)14-12(2)13(3)18-10-19-14/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEHVTXCHSEMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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